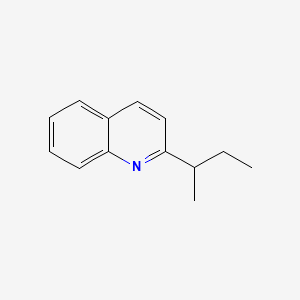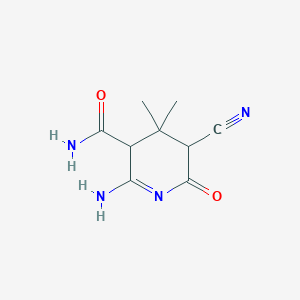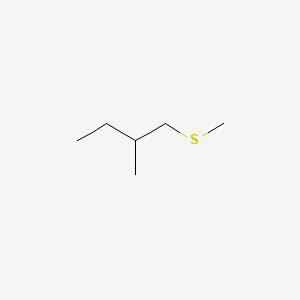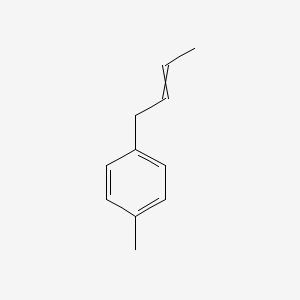![molecular formula C15H12O2S B14716574 1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid CAS No. 21339-69-5](/img/structure/B14716574.png)
1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid is an organosulfur compound with the molecular formula C15H12O2S It belongs to the class of dibenzothiophenes, which are polycyclic aromatic compounds containing a thiophene ring fused to two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1,4-dimethyldibenzothiophene with a carboxylating agent under specific conditions. For example, the use of carbon dioxide in the presence of a strong base such as potassium tert-butoxide can facilitate the carboxylation process.
Another approach involves the use of aryne intermediates. Aryne chemistry allows for the formation of the dibenzothiophene core, followed by functionalization to introduce the carboxylic acid group. This method often requires the use of o-silylaryl triflates and alkynyl sulfides under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and pressure, are critical factors in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of functionalized dibenzothiophenes.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Dimethyldibenzo[b,d]thiophene: Similar structure but with methyl groups at different positions.
Dibenzothiophene: Lacks the methyl and carboxylic acid groups.
Benzo[b]thiophene: Contains a single benzene ring fused to a thiophene ring.
Uniqueness
The specific positioning of these functional groups can affect the compound’s electronic properties and interactions with other molecules .
Propriétés
Numéro CAS |
21339-69-5 |
|---|---|
Formule moléculaire |
C15H12O2S |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
1,4-dimethyldibenzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C15H12O2S/c1-8-7-11(15(16)17)9(2)13-10-5-3-4-6-12(10)18-14(8)13/h3-7H,1-2H3,(H,16,17) |
Clé InChI |
KAHTYLIMSKLDDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1SC3=CC=CC=C32)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)

![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
